molecular formula C16H20N4O3 B2538709 N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide CAS No. 1351607-80-1

N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide

Katalognummer: B2538709
CAS-Nummer: 1351607-80-1
Molekulargewicht: 316.361
InChI-Schlüssel: BHOQTWWRZPHBRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a complex structure that includes a 2,3-dimethylphenyl group and a 3-methoxy-1-methyl-1H-pyrazole moiety linked by a formamidoacetamide bridge. Compounds with similar pyrazole and aniline substructures are frequently investigated for their potential to modulate key biological signaling pathways . Specifically, research into analogs has highlighted potential applications as selective kinase inhibitors, which are crucial targets in oncology and inflammatory disease research . For instance, related compounds have been studied for their role in inhibiting Janus Kinase (JAK) enzymes, which are involved in cytokine signaling; dysregulation of these pathways is associated with various cancers and autoimmune disorders . The structural features of this compound suggest it may serve as a valuable chemical tool or building block for developing novel therapeutic agents. Researchers can utilize it to explore structure-activity relationships (SAR), mechanism-of-action studies, and combination therapies, particularly in areas like non-small-cell lung cancer (NSCLC) where resistance to existing treatments is a challenge . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10-6-5-7-13(11(10)2)18-14(21)8-17-15(22)12-9-20(3)19-16(12)23-4/h5-7,9H,8H2,1-4H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOQTWWRZPHBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2=CN(N=C2OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide typically involves multi-step organic reactions. The process can be summarized as follows:

  • Formation of the Pyrazole Ring : The pyrazole derivative is synthesized through the reaction of 3-methoxy-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
  • Coupling Reaction : The pyrazole intermediate is then coupled with 2,3-dimethylphenyl isothiocyanate or similar derivatives to form the final product.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and energy metabolism.
  • Receptor Interaction : The compound could interact with various cellular receptors, modulating their activity and influencing downstream signaling pathways.
  • Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxicity against certain cancer cell lines, potentially through apoptosis or necrosis mechanisms.

Anticancer Activity

Research indicates that N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide has shown promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

Cell LineIC50 (μM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have reported moderate to high activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings indicate potential applications in treating bacterial infections.

Case Studies

A series of case studies have highlighted the biological efficacy of N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers.
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial effects against clinical isolates of bacteria, demonstrating that the compound inhibited growth effectively and could be considered for further development as an antibiotic agent.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The target compound’s structural uniqueness lies in its combination of a 2,3-dimethylphenyl group and a 3-methoxy-substituted pyrazole. Key comparisons with analogous compounds include:

Compound Name Substituents (R₁, R₂) Molecular Weight Key Features Reference
N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide R₁: 2,6-dimethylphenyl; R₂: diethylamino 234.33 g/mol Local anesthetic properties; mp 66–69°C
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide R₁: 2,4-dichlorophenyl; R₂: dihydro-pyrazolyl 398.26 g/mol R₂²(10) hydrogen-bonding dimer; dihedral angles: 80.7° (phenyl-pyrazole)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide R₁: 4-methylsulfanylphenyl; R₂: dihydro-pyrazolyl 381.47 g/mol Planar amide group; intermolecular N–H⋯O bonding
Target Compound: N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide R₁: 2,3-dimethylphenyl; R₂: 3-methoxy-pyrazole ~357.41 g/mol* Predicted planar amide; steric hindrance from methyl/methoxy groups N/A

*Calculated based on formula C₁₇H₂₀N₄O₃.

Key Observations :

  • Substituent Effects : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, likely reducing rotational freedom compared to 2,6-dimethylphenyl analogs (e.g., ). This may influence crystallinity and solubility.
  • Hydrogen Bonding : Similar to and , the amide group in the target compound is expected to form intermolecular N–H⋯O bonds, stabilizing crystal lattices. However, the methoxy group on the pyrazole may alter hydrogen-bonding patterns compared to sulfanyl or dichlorophenyl substituents.
  • Synthetic Routes : The synthesis of such compounds typically involves coupling arylacetic acids with amines using carbodiimides (e.g., EDC) or nucleophilic substitution with K₂CO₃ as a base . Yields depend on steric and electronic effects of substituents.
Crystallographic and Conformational Analysis
  • Dihedral Angles: In dichlorophenyl-pyrazolyl analogs, dihedral angles between aromatic rings range from 48.5° to 80.7°, indicating significant non-planarity due to steric repulsion . The target compound’s 3-methoxy group may further increase torsional strain.
  • Hydrogen-Bonding Motifs : Compounds like and exhibit R₂²(10) dimerization via N–H⋯O bonds. The methoxy group in the target compound could participate in C–H⋯O interactions, modifying packing efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.